molecular formula C36H56O12 B1218859 Fusicoccin CAS No. 20108-30-9

Fusicoccin

Cat. No.: B1218859
CAS No.: 20108-30-9
M. Wt: 680.8 g/mol
InChI Key: KXTYBXCEQOANSX-NNXGSGQWSA-N
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Mechanism of Action

Target of Action

Fusicoccin A (FC-A) primarily targets the 14-3-3 proteins . These proteins are regulatory molecules widespread in eukaryotes and central to the regulation of the serine/threonine kinase signaling pathway . They play a crucial role in controlling numerous biological processes .

Mode of Action

This compound A stabilizes the interactions between 14-3-3 proteins and phosphorylated ligand proteins . This stabilization is a key aspect of FC-A’s mode of action . The compound’s interaction with its targets leads to changes in the regulation of the serine/threonine kinase signaling pathway .

Biochemical Pathways

The ability of FC-A to stimulate several fundamental plant processes depends on its ability to activate the plasma membrane H±ATPase . This activation is induced by eliciting the association of 14-3-3 proteins . The affected pathways and their downstream effects are central to numerous biological processes .

Pharmacokinetics

The compound’s interaction with 14-3-3 proteins suggests that it may have significant bioavailability .

Result of Action

The molecular and cellular effects of FC-A’s action are primarily related to its ability to stabilize 14-3-3 protein interactions . This stabilization can lead to changes in various biological processes, including the regulation of the serine/threonine kinase signaling pathway . In addition, FC-A has been shown to inhibit receptor activity, thereby hampering gene activation and cell growth .

Action Environment

The action, efficacy, and stability of FC-A can be influenced by various environmental factors. For instance, FC-A is produced by the fungus Phomopsis amygdali, which is a parasite of mainly almond and peach trees . The compound stimulates a quick acidification of the plant cell wall, causing the stomata to irreversibly open, which brings about the death of the plant . This suggests that the compound’s action can be significantly influenced by the biological environment in which it is present.

Future Directions

Fusicoccin has been shown to influence cellular processes involving 14-3-3 binding to client proteins both in plants and animals . This discovery renewed interest in this compound and prompted more recent studies aimed to ascertain the ability of the toxin to influence the interaction between 14-3-3 proteins and their numerous client proteins in animals, involved in the regulation of basic cellular processes and in the etiology of different diseases, including cancer .

Biochemical Analysis

Biochemical Properties

Fusicoccin plays a crucial role in biochemical reactions by stabilizing the interaction between 14-3-3 proteins and their phosphorylated ligand proteins . This stabilization is central to the regulation of the serine/threonine kinase signaling pathway in eukaryotic cells . This compound interacts with enzymes such as the plasma membrane H±ATPase, leading to its activation and subsequent physiological effects . The nature of these interactions involves the binding of this compound to the 14-3-3 protein, which in turn binds to the phosphorylated target protein, enhancing its activity .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In plant cells, it causes the irreversible opening of stomata by activating the plasma membrane H±ATPase . This activation leads to membrane hyperpolarization and increased ion transport, which are critical for stomatal opening . Additionally, this compound influences cell signaling pathways by stabilizing 14-3-3 protein interactions, affecting gene expression and cellular metabolism . In animal cells, this compound has been shown to influence cellular processes involving 14-3-3 binding to client proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to 14-3-3 proteins, which then interact with phosphorylated target proteins . This binding stabilizes the protein complex, leading to the activation of downstream signaling pathways . In plants, this compound-mediated stabilization of the H±ATPase and 14-3-3 protein complex results in increased proton extrusion and membrane hyperpolarization . This mechanism is crucial for the physiological effects observed in plants, such as stomatal opening and enhanced nutrient uptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable, but its prolonged application can lead to irreversible physiological changes in plants, such as continuous stomatal opening and eventual plant death . In in vitro studies, this compound has been used to study the long-term effects on cellular function, including sustained activation of the plasma membrane H±ATPase and its impact on cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to influence cellular processes without causing significant toxicity . At high doses, this compound can induce adverse effects, including disruption of cellular homeostasis and potential toxicity . In animal studies, this compound has been used to investigate its potential as a pharmacological agent, with varying effects observed depending on the dosage administered .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with 14-3-3 proteins and the plasma membrane H±ATPase . These interactions influence metabolic flux and metabolite levels by modulating enzyme activity and ion transport . The activation of the H±ATPase by this compound leads to increased proton extrusion, which is essential for various metabolic processes in plant cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . In plants, this compound is known to localize to the plasma membrane, where it interacts with the H±ATPase and 14-3-3 proteins . This localization is crucial for its physiological effects, as it ensures the activation of the H±ATPase and subsequent ion transport .

Subcellular Localization

This compound’s subcellular localization is primarily at the plasma membrane in plant cells . This localization is facilitated by its interaction with 14-3-3 proteins, which direct it to specific compartments . The binding of this compound to the H±ATPase and 14-3-3 protein complex at the plasma membrane is essential for its activity and function . Additionally, this compound may undergo post-translational modifications that influence its targeting and localization within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fusicoccin A involves several steps, starting from the diterpene skeleton. . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods: Industrial production of this compound A is primarily achieved through fermentation processes using the fungus Phomopsis amygdali . The fermentation conditions, including temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound A. Post-fermentation, the compound is extracted and purified using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Fusicoccin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop derivatives with enhanced biological activity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen functionalities.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or potassium cyanide under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound A with modifications at specific positions on the diterpene skeleton. These derivatives are studied for their biological activities and potential therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Fusicoccin involves the condensation of two molecules of 3-hydroxy-3-methylglutaric acid followed by a series of oxidation and reduction reactions.", "Starting Materials": [ "3-hydroxy-3-methylglutaric acid", "Sodium hypochlorite", "Sodium borohydride", "Sodium hydroxide", "Acetic anhydride", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Condensation of two molecules of 3-hydroxy-3-methylglutaric acid in the presence of sodium hydroxide to form a dimeric intermediate.", "Step 2: Oxidation of the dimeric intermediate with sodium hypochlorite to form a diacid intermediate.", "Step 3: Reduction of the diacid intermediate with sodium borohydride to form a diol intermediate.", "Step 4: Acetylation of the diol intermediate with acetic anhydride to form a diacetate intermediate.", "Step 5: Hydrolysis of the diacetate intermediate with sodium hydroxide to form Fusicoccin.", "Step 6: Purification of Fusicoccin using a combination of methanol and ethyl acetate followed by recrystallization from water." ] }

CAS No.

20108-30-9

Molecular Formula

C36H56O12

Molecular Weight

680.8 g/mol

IUPAC Name

2-[(3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate

InChI

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/t18?,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1

InChI Key

KXTYBXCEQOANSX-NNXGSGQWSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@H](C2=C[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC

SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC

Canonical SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC

Synonyms

fusicoccin
fusicoccin-A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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